molecular formula C22H18N4S2 B2381540 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline CAS No. 478260-40-1

2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline

Cat. No.: B2381540
CAS No.: 478260-40-1
M. Wt: 402.53
InChI Key: ZGJLMGQVZDEAOA-UHFFFAOYSA-N
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Description

2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline is a complex heterocyclic compound that incorporates a triazole ring, a thienoquinoline moiety, and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thienoquinoline rings .

Scientific Research Applications

2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline apart is the combination of the triazole, thienoquinoline, and benzylsulfanyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4S2/c1-2-26-20(24-25-22(26)27-14-15-8-4-3-5-9-15)19-13-17-12-16-10-6-7-11-18(16)23-21(17)28-19/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJLMGQVZDEAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC4=CC5=CC=CC=C5N=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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